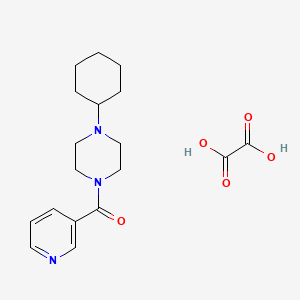
N-(2,3-dimethylphenyl)-N'-isopropylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-N'-isopropylethanediamide, commonly known as A-836,339, is a synthetic compound that acts as a selective cannabinoid receptor type 2 (CB2) agonist. It was first synthesized in 2005 by Abbott Laboratories, and since then, it has been extensively studied for its potential therapeutic applications.
作用机制
A-836,339 acts as a selective N-(2,3-dimethylphenyl)-N'-isopropylethanediamide receptor agonist, which is primarily expressed in immune cells and peripheral tissues. This compound receptors are involved in regulating immune responses, inflammation, and pain. Activation of this compound receptors by A-836,339 leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in anti-inflammatory effects. Moreover, it has been shown to modulate the release of neurotransmitters in the central nervous system, leading to analgesic and neuroprotective effects.
Biochemical and physiological effects:
A-836,339 has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. Moreover, it has been shown to reduce pain sensitivity in animal models of pain. Additionally, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
A-836,339 has several advantages for lab experiments, including its high selectivity for N-(2,3-dimethylphenyl)-N'-isopropylethanediamide receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, it has some limitations, including its limited solubility in water and its potential off-target effects.
未来方向
A-836,339 has several potential future directions for research, including its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. Moreover, it has been suggested that A-836,339 may have potential applications in cancer therapy, as N-(2,3-dimethylphenyl)-N'-isopropylethanediamide receptors are expressed in some cancer cells. Additionally, further studies are needed to investigate the long-term safety and efficacy of A-836,339 in humans.
In conclusion, A-836,339 is a synthetic compound that acts as a selective this compound receptor agonist. It has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. It has several advantages for lab experiments, including its high selectivity for this compound receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, further studies are needed to investigate its long-term safety and efficacy in humans.
合成方法
The synthesis of A-836,339 involves several steps, starting from the reaction between 2,3-dimethylphenylamine and isopropylamine to form N-(2,3-dimethylphenyl)-N'-isopropyl-1,2-ethanediamine. This intermediate is then reacted with 2-chloroethyl isocyanate to obtain the final product, A-836,339. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学研究应用
A-836,339 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. Moreover, it has been reported to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-8(2)14-12(16)13(17)15-11-7-5-6-9(3)10(11)4/h5-8H,1-4H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRZUGITJKTNTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,5-diethoxyphenyl)-5-{[5-(dimethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5021429.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5021431.png)
![2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5021432.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5021452.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methylpiperazine hydrochloride](/img/structure/B5021464.png)

![2-(5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5021477.png)
![N-benzyl-N-methyl-3-({[(2-methyl-5-pyrimidinyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5021489.png)
![6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5021493.png)
![2-bromo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol](/img/structure/B5021506.png)
![2-{[(2,5-dimethylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5021507.png)
![5-(3-bromobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5021518.png)
![6-[({4-[(2,4-dinitro-1-naphthyl)amino]phenyl}imino)methyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B5021523.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5021531.png)